Akt inhibitor II; PIA 5;SH5;SH 5
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Description
Akt inhibitor II, also known as PIA 5, SH5, or SH 5, is a specific Akt inhibitor . It is a synthetic compound with a molecular weight of 598.75 . It is soluble in DMSO to 10 mM and is available in solid form . It is used in research for its ability to inhibit Akt, a protein kinase B (PKB), which is involved in many cellular processes such as cell cycle progression, migration, and cell survival .
Synthesis Analysis
The synthetic compounds SH-5 and SH-6 are thought to work as competitive inhibitors of the naturally occurring phosphatidyl inositol phosphates by sequestering inactive AKT in the cytoplasm and preventing its translocation to the membrane . The synthesis of these inhibitors involves molecular modeling to create structurally modified phosphatidylinositol ether lipid analogues .Molecular Structure Analysis
The molecular structure of Akt inhibitors is designed to interfere with the pleckstrin homology (PH) domain of Akt . The structure-based design of these inhibitors has led to the development of phenylurea- and phenylamide-derived molecules as Akt probes with novel scaffolds .Chemical Reactions Analysis
Akt inhibitors have been shown to have clear differences in their effects on non-catalytic activity . Some mutations can cause drug resistance in an isoform-selective manner despite high structural conservation across Akt isoforms . The inhibitors have been evaluated using in vitro pharmacology, molecular profiling, and biochemical assays along with structural modeling .Physical And Chemical Properties Analysis
Akt inhibitor II is a synthetic compound with a molecular weight of 598.75 . It is soluble in DMSO to 10 mM and is available in solid form .Safety And Hazards
Future Directions
The identification of predictive biomarkers of response and resistance to Akt inhibition remains an unmet need . New combination strategies are under investigation aiming to boost the therapeutic efficacy of these drugs . Trials combining capivasertib and ipatasertib with CDK4/6 inhibitors, immune checkpoint inhibitors, and PARP inhibitors are currently ongoing .
properties
IUPAC Name |
(2-methoxy-3-octadecoxypropyl) (2,3,4-trihydroxy-6-methoxycyclohexyl) hydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H59O10P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-37-22-24(35-2)23-38-40(33,34)39-29-26(36-3)21-25(30)27(31)28(29)32/h24-32H,4-23H2,1-3H3,(H,33,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLLDDPUQZQEDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OC1C(CC(C(C1O)O)O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H59O10P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Akt inhibitor II; PIA 5;SH5;SH 5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.